Cas no 2137895-64-6 (methyl 2-4-(1-fluoroethenyl)thian-4-ylacetate)

methyl 2-4-(1-fluoroethenyl)thian-4-ylacetate 化学的及び物理的性質
名前と識別子
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- methyl 2-4-(1-fluoroethenyl)thian-4-ylacetate
- 2137895-64-6
- EN300-1131515
- methyl 2-[4-(1-fluoroethenyl)thian-4-yl]acetate
-
- インチ: 1S/C10H15FO2S/c1-8(11)10(7-9(12)13-2)3-5-14-6-4-10/h1,3-7H2,2H3
- InChIKey: SXXCVVMHOKDGKR-UHFFFAOYSA-N
- SMILES: S1CCC(C(=C)F)(CC(=O)OC)CC1
計算された属性
- 精确分子量: 218.07767905g/mol
- 同位素质量: 218.07767905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 234
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 51.6Ų
methyl 2-4-(1-fluoroethenyl)thian-4-ylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1131515-0.5g |
methyl 2-[4-(1-fluoroethenyl)thian-4-yl]acetate |
2137895-64-6 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1131515-10g |
methyl 2-[4-(1-fluoroethenyl)thian-4-yl]acetate |
2137895-64-6 | 95% | 10g |
$4545.0 | 2023-10-26 | |
Enamine | EN300-1131515-5g |
methyl 2-[4-(1-fluoroethenyl)thian-4-yl]acetate |
2137895-64-6 | 95% | 5g |
$3065.0 | 2023-10-26 | |
Enamine | EN300-1131515-0.25g |
methyl 2-[4-(1-fluoroethenyl)thian-4-yl]acetate |
2137895-64-6 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
Enamine | EN300-1131515-1.0g |
methyl 2-[4-(1-fluoroethenyl)thian-4-yl]acetate |
2137895-64-6 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1131515-0.05g |
methyl 2-[4-(1-fluoroethenyl)thian-4-yl]acetate |
2137895-64-6 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
Enamine | EN300-1131515-2.5g |
methyl 2-[4-(1-fluoroethenyl)thian-4-yl]acetate |
2137895-64-6 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1131515-1g |
methyl 2-[4-(1-fluoroethenyl)thian-4-yl]acetate |
2137895-64-6 | 95% | 1g |
$1057.0 | 2023-10-26 | |
Enamine | EN300-1131515-0.1g |
methyl 2-[4-(1-fluoroethenyl)thian-4-yl]acetate |
2137895-64-6 | 95% | 0.1g |
$930.0 | 2023-10-26 |
methyl 2-4-(1-fluoroethenyl)thian-4-ylacetate 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
methyl 2-4-(1-fluoroethenyl)thian-4-ylacetateに関する追加情報
Comprehensive Overview of Methyl 2-4-(1-Fluoroethenyl)thian-4-ylacetate (CAS No. 2137895-64-6)
Methyl 2-4-(1-fluoroethenyl)thian-4-ylacetate (CAS No. 2137895-64-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This ester derivative features a thian ring substituted with a fluoroethenyl group, making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, where fluorinated compounds often exhibit enhanced bioavailability and metabolic stability.
The compound's molecular formula and structural features align with current trends in fluorine chemistry, a rapidly growing field driven by the demand for novel bioactive molecules. Fluorinated compounds like methyl 2-4-(1-fluoroethenyl)thian-4-ylacetate are frequently searched in academic databases and patent literature, reflecting their importance in modern medicinal chemistry. Recent studies suggest that such fluorinated heterocycles may play crucial roles in developing new enzyme inhibitors or receptor modulators, addressing common search queries about "fluorine in drug design" and "heterocyclic building blocks."
From a synthetic perspective, CAS 2137895-64-6 represents an interesting case study in stereoselective synthesis. The presence of both the thian ring and fluoroalkene moiety creates opportunities for exploring innovative synthetic routes, a topic frequently discussed in organic chemistry forums. The compound's stability under various conditions makes it suitable for diverse cross-coupling reactions, answering common search questions about "fluorinated synthetic intermediates" and "stable heterocyclic esters."
In material science applications, derivatives of methyl 2-4-(1-fluoroethenyl)thian-4-ylacetate have shown promise in the development of specialized polymeric materials. The fluorine atom's unique electronic properties can influence polymer characteristics, addressing frequent searches about "fluorine in material science" and "functionalized monomers." This dual applicability in both life sciences and materials research significantly enhances the compound's commercial and academic value.
The global market for fluorinated fine chemicals has seen consistent growth, with CAS 2137895-64-6 positioned as a potential key player. Industry reports indicate increasing demand for such intermediates, particularly in regions with strong pharmaceutical manufacturing sectors. This aligns with common search trends about "fluorochemical market growth" and "specialty chemical suppliers," making the compound relevant to both researchers and business analysts tracking chemical industry developments.
Analytical characterization of methyl 2-4-(1-fluoroethenyl)thian-4-ylacetate typically involves advanced techniques like NMR spectroscopy and mass spectrometry, addressing frequent queries about "fluorine NMR interpretation" and "heterocyclic compound analysis." The distinct spectral signatures of the fluoroethenyl group provide excellent case studies for educational purposes in analytical chemistry courses and research methodology papers.
Environmental and safety profiles of CAS 2137895-64-6 have become increasingly important search topics, reflecting broader industry trends toward sustainable chemistry. While not classified as hazardous, proper handling protocols for fluorinated compounds remain a frequent subject of laboratory safety discussions. This addresses common search queries about "safe handling of fluorochemicals" and "green chemistry alternatives," making the compound relevant to current debates about sustainable research practices.
Future research directions for methyl 2-4-(1-fluoroethenyl)thian-4-ylacetate may explore its potential in catalysis or as a ligand precursor, areas that consistently appear in literature searches about "novel catalytic systems" and "designer ligands." The compound's structural features suggest possible applications in asymmetric synthesis, answering frequent questions about "chiral auxiliaries" and "stereocontrol in organic synthesis."
Academic interest in CAS 2137895-64-6 is evidenced by its inclusion in several recent patent applications and research publications. This reflects the compound's relevance to current investigations into bioactive molecule development and material innovation, addressing common search terms like "recent advances in fluorinated compounds" and "emerging chemical intermediates." The growing body of literature ensures its continued visibility in scientific databases and chemical catalogs.
For synthetic chemists and researchers, methyl 2-4-(1-fluoroethenyl)thian-4-ylacetate represents an intriguing subject for methodological studies. Its synthesis and derivatization provide excellent examples for discussions about regioselective functionalization and fluorine introduction strategies, topics that frequently appear in search queries from chemistry professionals and students alike.
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